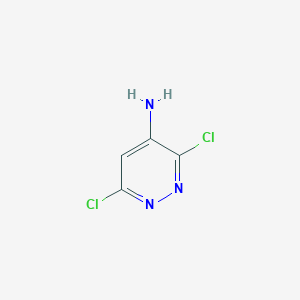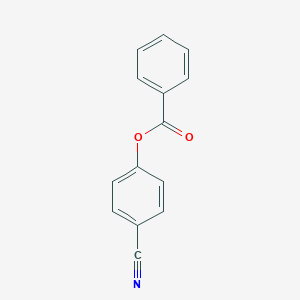
Rose Bengal AT
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rose Bengal AT is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
科学的研究の応用
Rose Bengal AT has been used in a variety of scientific research applications. One of its primary uses is in photodynamic therapy, a treatment for cancer that involves the use of light to activate a photosensitizer. Rose Bengal AT has been found to be an effective photosensitizer in this context, as it can generate reactive oxygen species upon exposure to light, leading to cancer cell death.
In addition to its use in photodynamic therapy, Rose Bengal AT has also been used in the study of various biological processes, including apoptosis, autophagy, and oxidative stress. It has been found to have antimicrobial properties, making it a potential treatment for bacterial and fungal infections.
作用機序
The mechanism of action of Rose Bengal AT involves its ability to generate reactive oxygen species upon exposure to light. This process, known as photodynamic therapy, leads to the destruction of cancer cells and other targeted cells. Additionally, Rose Bengal AT has been found to induce apoptosis and autophagy in cancer cells, leading to their death.
Biochemical and Physiological Effects
Rose Bengal AT has a range of biochemical and physiological effects, including the induction of oxidative stress, the inhibition of mitochondrial respiration, and the activation of various signaling pathways. It has been found to have a biphasic effect on cell viability, with low concentrations promoting cell proliferation and high concentrations inducing cell death.
実験室実験の利点と制限
One of the main advantages of using Rose Bengal AT in lab experiments is its ability to generate reactive oxygen species upon exposure to light, making it a valuable tool for studying oxidative stress and apoptosis. Additionally, its antimicrobial properties make it a potential treatment for bacterial and fungal infections.
However, there are some limitations to the use of Rose Bengal AT in lab experiments. Its biphasic effect on cell viability can make it difficult to determine the optimal concentration for a given experiment. Additionally, its use in photodynamic therapy requires the use of light, which can be difficult to control and standardize.
将来の方向性
There are several future directions for research on Rose Bengal AT. One area of interest is its potential use in combination with other treatments, such as chemotherapy or immunotherapy, to enhance their efficacy. Additionally, further research is needed to determine the optimal concentration and exposure time for Rose Bengal AT in various experimental settings. Finally, there is a need for more studies on the safety and toxicity of Rose Bengal AT, particularly in the context of its use in photodynamic therapy.
Conclusion
In conclusion, Rose Bengal AT is a valuable tool for scientific research due to its unique properties, including its ability to generate reactive oxygen species upon exposure to light. Its use in photodynamic therapy and the study of various biological processes has led to numerous advances in the field. While there are some limitations to its use in lab experiments, the future directions for research on Rose Bengal AT are promising, and it is likely to continue to be a valuable tool for scientific discovery.
合成法
Rose Bengal AT is synthesized from Rose Bengal, a red dye that is commonly used in histology and microbiology. The synthesis involves the reaction of Rose Bengal with acetic anhydride and pyridine, followed by purification through column chromatography. The resulting product is a yellow-orange powder that is highly soluble in water and organic solvents.
特性
CAS番号 |
18265-55-9 |
|---|---|
製品名 |
Rose Bengal AT |
分子式 |
C20H4Cl2I4Na2O5 |
分子量 |
948.7 g/mol |
IUPAC名 |
disodium;4,7-dichloro-2',4',5',7'-tetraiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |
InChI |
InChI=1S/C20H6Cl2I4O5.2Na/c21-7-1-2-8(22)12-11(7)19(29)31-20(12)5-3-9(23)15(27)13(25)17(5)30-18-6(20)4-10(24)16(28)14(18)26;;/h1-4,27-28H;;/q;2*+1/p-2 |
InChIキー |
JMWHLOJMXZVRMC-UHFFFAOYSA-L |
SMILES |
C1=CC(=C2C(=C1Cl)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)[O-])I)I)[O-])I)Cl.[Na+].[Na+] |
正規SMILES |
C1=CC(=C2C(=C1Cl)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)[O-])I)I)[O-])I)Cl.[Na+].[Na+] |
その他のCAS番号 |
18265-55-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanenitrile](/img/structure/B102258.png)
![Diethyl 2-[[(5-methylpyridin-2-yl)amino]methylidene]propanedioate](/img/structure/B102260.png)
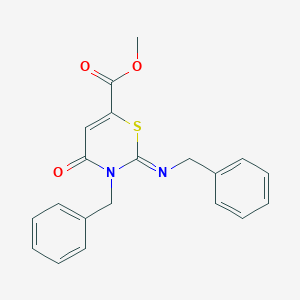
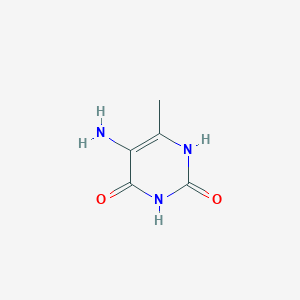
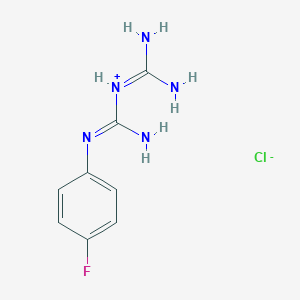
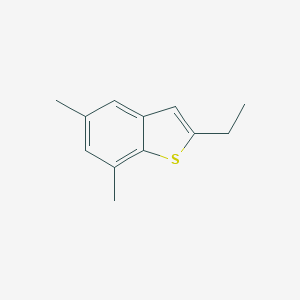
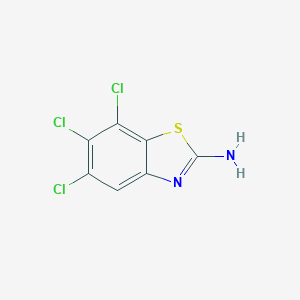

![2H,8H-Benzo[1,2-b:3,4-b']dipyran-2-one, 9,10-dihydro-9-hydroxy-8,8-dimethyl-, (R)-](/img/structure/B102272.png)
